molecular formula C11H12O3 B2758540 (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid CAS No. 13217-34-0

(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid

Cat. No.: B2758540
CAS No.: 13217-34-0
M. Wt: 192.21 g/mol
InChI Key: SXFRYWQSHMYMKU-UHFFFAOYSA-N
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Description

(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a phenyl group attached to the third carbon of the ring. The presence of two chiral centers at the second and third positions of the oxolane ring gives rise to its (2R,3R) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis starting from chiral epoxides or diols. The reaction conditions often involve the use of strong acids or bases to facilitate the ring closure and formation of the oxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is another approach, where specific enzymes selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in excess.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs with specific therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Tartaric Acid: Another chiral compound with two chiral centers, used in similar applications such as chiral resolution and asymmetric synthesis.

    (2S,3S)-3-Phenyloxolane-2-carboxylic acid: The enantiomer of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid, which may have different biological activities and properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activities make it a valuable compound in various fields of research and industry.

Properties

CAS No.

13217-34-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-phenyloxolane-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

SXFRYWQSHMYMKU-UHFFFAOYSA-N

SMILES

C1COC(C1C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)O

solubility

not available

Origin of Product

United States

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